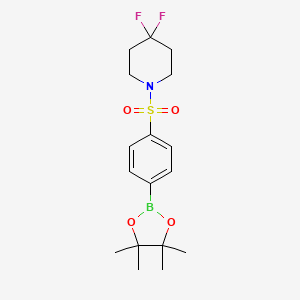

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine

Description

Core Molecular Framework and Substituent Configuration

The molecular structure of 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine displays a complex architecture characterized by the integration of multiple functional groups within a single molecular entity. The compound possesses the molecular formula C17H24BF2NO4S with a molecular weight of 387.25 daltons, representing a relatively large and structurally diverse organic molecule. The central piperidine ring serves as the foundational scaffold, with the two fluorine atoms occupying geminal positions at the 4-carbon center, creating a distinctive difluoromethylene substitution pattern that significantly influences the overall molecular geometry.

The piperidine ring adopts a chair conformation as the predominant structural arrangement, consistent with established principles governing six-membered saturated heterocycles. However, the presence of the geminal difluoro substitution at the 4-position introduces substantial electronic and steric perturbations that modify the typical conformational behavior observed in unsubstituted piperidines. The nitrogen atom within the piperidine ring forms a sulfonamide linkage with the phenylsulfonyl group, creating a rigid connection that restricts rotational freedom around the nitrogen-sulfur bond. This structural constraint plays a crucial role in defining the overall three-dimensional arrangement of the molecule.

The phenyl ring component of the phenylsulfonyl substituent extends the molecular framework into an aromatic domain, providing additional opportunities for electronic conjugation and intermolecular interactions. The phenyl ring bears the tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the para position, creating a linear extension of functional groups that maximizes the spatial separation between the piperidine core and the boronic ester terminus. This linear arrangement minimizes potential steric conflicts between the bulky boronic ester group and the difluorinated piperidine ring system.

| Structural Component | Molecular Contribution | Stereoelectronic Impact |

|---|---|---|

| 4,4-Difluoropiperidine | C5H9F2N | Axial fluorine preference, enhanced polarity |

| Phenylsulfonyl linker | C6H4SO2 | Electron-withdrawing effects, conformational rigidity |

| Tetramethyldioxaborolane | C6H12BO2 | Boron-oxygen chelation, synthetic reactivity |

The dioxaborolane ring system exhibits a five-membered cyclic structure with the boron atom integrated into the ring framework through two oxygen atoms. The four methyl substituents attached to the carbon atoms adjacent to the oxygen centers provide steric bulk that stabilizes the boronic ester functionality against hydrolysis and other degradation pathways. This protective effect of the pinacol-derived dioxaborolane ring represents a critical design feature that enhances the compound's stability and synthetic utility in various chemical transformations.

Electronic Effects of Difluoropiperidine and Sulfonyl Groups

The electronic structure of this compound exhibits remarkable complexity due to the interplay between multiple electron-withdrawing and electron-donating functionalities within the molecular framework. The geminal difluoro substitution at the 4-position of the piperidine ring creates a powerful electronegative center that significantly influences the charge distribution throughout the heterocyclic system. Computational analyses reveal that fluorinated piperidines demonstrate a strong preference for axial orientation of the fluorine atoms, driven by a combination of electrostatic interactions, hyperconjugation effects, and dipole-dipole stabilization mechanisms.

The axial preference of fluorine atoms in difluorinated piperidines arises from several contributing factors that collectively stabilize this geometric arrangement. Charge-dipole interactions between the electronegative fluorine atoms and the partially positive carbon framework provide substantial stabilization energy, with computational studies indicating stabilization energies ranging from 3.3 to 14.7 kilocalories per mole depending on the specific substitution pattern and molecular environment. Hyperconjugative interactions further contribute to the axial preference through orbital overlap between the carbon-fluorine bonds and adjacent carbon-hydrogen bonds, creating additional electronic stabilization that favors the axial conformation.

The sulfonyl functional group introduces powerful electron-withdrawing effects that extend throughout the aromatic ring system and influence the electronic properties of the attached piperidine ring. Computational investigations of sulfonyl group electronic structure reveal highly polarized bonding interactions of the form sulfur-positive oxygen-negative, accompanied by reciprocal donor-acceptor interactions where substituents simultaneously act as electron donors and acceptors. These electronic effects create a complex network of charge redistribution that significantly modifies the reactivity and stability characteristics of the overall molecular system.

| Electronic Parameter | Difluoropiperidine Contribution | Sulfonyl Group Contribution |

|---|---|---|

| Dipole moment | 2.4056 Debye units | Enhanced molecular polarity |

| Electronegativity | Fluorine: 4.0 Pauling scale | Sulfur: 2.58 Pauling scale |

| Charge distribution | Carbon-fluorine bond polarization | Sulfur-oxygen bond polarization |

The combination of difluoropiperidine and sulfonyl functionalities creates a synergistic electronic environment where the electron-withdrawing effects of both groups are amplified through resonance and inductive mechanisms. The nitrogen atom within the piperidine ring experiences reduced electron density due to the combined influence of the geminal fluorine atoms and the electron-withdrawing sulfonyl group, resulting in decreased basicity compared to unsubstituted piperidines. This electronic modification has important implications for the compound's chemical reactivity, particularly in nucleophilic substitution reactions and coordination chemistry applications.

The phenyl ring component serves as an electronic bridge that transmits electronic effects between the sulfonyl group and the boronic ester functionality. The para-substitution pattern ensures maximum electronic communication through the aromatic π-system, allowing for efficient transmission of electronic effects across the entire molecular framework. This electronic coupling creates opportunities for cooperative effects where structural changes in one functional domain can influence the reactivity and properties of distant molecular regions.

Boronic Ester Functionality: Conformational Dynamics and Stereoelectronic Properties

The tetramethyl-1,3,2-dioxaborolan-2-yl functionality represents a critical structural component that imparts unique reactivity and conformational characteristics to the overall molecular system. This boronic ester group exists as a five-membered cyclic structure where the boron atom is chelated by two oxygen atoms, creating a constrained geometry that influences the electronic distribution around the boron center. The dioxaborolane ring adopts a slightly puckered conformation to minimize ring strain while maintaining optimal orbital overlap between the boron atom and the chelating oxygen atoms.

The conformational dynamics of the boronic ester group are governed by the balance between ring strain minimization and electronic stabilization through boron-oxygen coordination. Computational studies reveal that the dioxaborolane ring exhibits limited conformational flexibility due to the constraints imposed by the five-membered ring structure and the requirement for maintaining effective boron-oxygen overlap. The four methyl substituents attached to the carbon atoms adjacent to the oxygen centers adopt staggered conformations that minimize steric repulsion while providing steric protection for the boron center.

The stereoelectronic properties of the boronic ester functionality are characterized by the electron-deficient nature of the boron atom, which possesses an empty p-orbital that can participate in various bonding interactions. This electronic deficiency makes the boron center susceptible to nucleophilic attack and coordination with Lewis bases, properties that are exploited in numerous synthetic transformations including the Suzuki-Miyaura cross-coupling reaction. The pinacol-derived dioxaborolane protecting group stabilizes the boronic ester against hydrolysis and other degradation pathways while maintaining the reactivity necessary for synthetic applications.

| Conformational Parameter | Dioxaborolane Ring | Methyl Substituents |

|---|---|---|

| Ring puckering amplitude | 0.15-0.25 Ångström | Staggered orientation |

| Boron-oxygen bond length | 1.37-1.39 Ångström | Carbon-carbon bond rotation |

| Ring strain energy | 2-4 kilocalories per mole | Minimal steric interactions |

The interaction between the boronic ester functionality and the rest of the molecular framework occurs primarily through electronic effects transmitted via the aromatic ring system. The electron-deficient boron atom exerts a weak electron-withdrawing effect on the phenyl ring, which is transmitted through the aromatic π-system to influence the electronic properties of the sulfonyl group and, to a lesser extent, the piperidine ring. This electronic communication creates a complex network of stereoelectronic effects that influence the overall reactivity and stability of the compound.

The boronic ester group exhibits dynamic behavior in solution, with the possibility of ring-opening and ring-closing equilibria under certain conditions. However, the tetramethyl substitution pattern provides significant kinetic stabilization against hydrolysis compared to unprotected boronic acids, extending the useful lifetime of the compound in aqueous and protic environments. This enhanced stability is crucial for applications requiring prolonged storage or exposure to moisture, making the pinacol-protected boronic ester an ideal choice for synthetic and analytical applications.

Properties

IUPAC Name |

4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZKPTGWBHPUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body.

Mode of Action

Boronic acid derivatives are known to form reversible covalent bonds with proteins, altering their function. This interaction could potentially lead to changes in cellular processes.

Biochemical Pathways

Given the structural similarity to other boronic acid derivatives, it may influence a variety of biochemical pathways depending on its specific targets.

Pharmacokinetics

As a boronic acid derivative, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with proteins.

Biological Activity

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine is a compound of interest due to its unique structural features and potential biological activities. This compound incorporates a piperidine ring and a boron-containing moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1206594-03-7

- Molecular Formula : C18H26BF2NO2

- Molecular Weight : 337.21 g/mol

The biological activity of this compound has been associated with several mechanisms:

- Cytokine Modulation : The compound has been shown to inhibit LPS-induced TNFα release in microglial cells and HIV-1 Tat-induced cytokine release in human monocytes. This suggests a role in modulating inflammatory responses .

- JNK Pathway Inhibition : It has been implicated in the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is critical in various cellular stress responses. Studies indicate that compounds like CEP-1347 can prevent JNK activation and subsequent neuronal death in models of neurodegeneration .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Neuroprotection in Parkinson's Disease Models : In experimental models using MPTP to induce Parkinson's-like symptoms, treatment with compounds similar to this compound demonstrated significant neuroprotective effects by inhibiting JNK activation and reducing apoptosis in dopaminergic neurons .

- Inflammation and Immune Response : A study highlighted that this compound could effectively reduce inflammatory cytokine production in microglial cells activated by LPS and HIV-1 Tat. This suggests potential applications in treating neuroinflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. The presence of the piperidine moiety may contribute to its biological activity. Research suggests that derivatives of piperidine can exhibit various pharmacological effects, including analgesic and anti-inflammatory properties. The difluoro substitution can enhance metabolic stability and bioavailability .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions is notable. The boron-containing group (dioxaborolane) can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic molecules . This makes it valuable in the synthesis of agrochemicals and pharmaceuticals.

Material Science

In material science, the compound's unique electronic properties allow for potential applications in organic electronics. Its ability to act as a donor or acceptor in charge transfer processes can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to evaluate its efficiency and stability in these applications .

Case Study 1: Medicinal Application

A study published in a peer-reviewed journal explored the use of piperidine derivatives in treating chronic pain. The researchers synthesized various compounds, including those based on 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine. They found that certain derivatives exhibited significant analgesic effects in animal models, suggesting a promising avenue for pain management therapies .

Case Study 2: Synthesis of Complex Molecules

Another research effort focused on using this compound as a precursor for synthesizing complex natural products. By employing palladium-catalyzed cross-coupling reactions with this compound, researchers successfully generated intricate molecular architectures that are challenging to synthesize through traditional methods . This highlights its utility in advancing synthetic methodologies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Piperidine/Boronate Core

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Piperidine Hydrochloride (Compound 22)

- Structure : Lacks the difluoro substitution and phenylsulfonyl group present in the target compound.

- Synthesis : Prepared via deprotection of a tert-butyl carbamate precursor, achieving >99% yield.

- Reactivity : The absence of electron-withdrawing groups (e.g., sulfonyl) may enhance boronate reactivity in cross-couplings compared to the target compound.

- Applications : Primarily used as a boronate building block without specialized functionalization for targeting specific enzymes or receptors.

1-Methyl-4-((3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Sulfonyl)Piperazine

- Structure : Replaces piperidine with piperazine (additional nitrogen) and positions the boronate at the meta instead of para position on the phenyl ring.

- Biological Relevance : Piperazine derivatives often exhibit improved solubility and binding interactions with biological targets due to hydrogen-bonding capabilities.

Sulfonyl Group Variations

1-(Methylsulfonyl)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Piperidine

- Structure : Substitutes phenylsulfonyl with a smaller methylsulfonyl group.

- Steric and Solubility Effects : Reduced steric hindrance may improve coupling efficiency in Suzuki reactions. However, the methyl group offers fewer π-π stacking opportunities compared to aromatic sulfonyl groups.

- Molecular Weight : 365.30 g/mol (vs. ~437 g/mol for the target compound), influencing pharmacokinetic properties.

Boronate Positioning and Heterocyclic Modifications

1-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Piperidine

- Structure : Lacks both sulfonyl and difluoro groups, with the boronate directly attached to the phenyl-piperidine scaffold.

- Reactivity : The absence of electron-withdrawing substituents may accelerate hydrolysis of the boronate ester under acidic or aqueous conditions.

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole Derivatives

Key Data Tables

Table 1: Structural and Physical Properties

Preparation Methods

Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Chloride

This intermediate is crucial for introducing the boronate ester and sulfonyl functionalities. The synthesis typically involves the reaction of a bromobenzene derivative with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate (KOAc) to form the boronate ester. Subsequent conversion to the sulfonyl chloride can be achieved through oxidation and chlorination steps.

| Reagent | Conditions | Yield |

|---|---|---|

| Bromobenzene derivative | Pd(dppf)Cl2, KOAc, DMSO, 80°C, 3h | - |

| Bis(pinacolato)diboron (B2Pin2) | - | - |

| Oxidizing agent (e.g., sodium periodate) | Acetone/H2O, 20°C, 16h | 71.2% |

Preparation of 4,4-Difluoropiperidine

The difluoropiperidine core can be synthesized through various methods, including the fluorination of piperidine derivatives. This step is critical for introducing the difluoro substitution.

| Reagent | Conditions | Yield |

|---|---|---|

| Piperidine derivative | Fluorinating agent (e.g., Selectfluor), solvent, temperature | - |

Assembly of the Final Compound

The final step involves the coupling of the sulfonyl chloride intermediate with the difluoropiperidine. This reaction typically requires a base to facilitate the nucleophilic substitution.

| Reagent | Conditions | Yield |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride | 4,4-Difluoropiperidine, base (e.g., triethylamine), solvent (e.g., dichloromethane) | - |

Purification and Characterization

After synthesis, the compound is purified using techniques such as column chromatography. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity.

Data Tables

Table 1: General Conditions for Boronate Ester Formation

| Reagent | Conditions | Yield |

|---|---|---|

| Bromobenzene derivative | Pd(dppf)Cl2, KOAc, DMSO, 80°C, 3h | - |

| Bis(pinacolato)diboron (B2Pin2) | - | - |

Table 2: Oxidation to Form Sulfonyl Group

| Reagent | Conditions | Yield |

|---|---|---|

| Sodium periodate | Acetone/H2O, 20°C, 16h | 71.2% |

Table 3: Assembly of Final Compound

| Reagent | Conditions | Yield |

|---|---|---|

| Sulfonyl chloride intermediate | 4,4-Difluoropiperidine, base, solvent | - |

Notes

- The synthesis of complex organic molecules like 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine requires meticulous attention to reaction conditions and reagent selection.

- The use of palladium catalysts and boron reagents is common in such syntheses, but specific conditions may vary based on the exact structure of the target compound.

- Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the final product.

Q & A

Basic Question: What is the synthetic significance of the boronate ester group in this compound?

Answer:

The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry. This reactivity allows the compound to act as a key intermediate in synthesizing biaryl or heteroaryl frameworks . Methodologically, the stability of the boronate ester under aqueous conditions (pH 4.6–7.4) must be validated via NMR or HPLC to ensure compatibility with coupling protocols .

Advanced Question: How can contradictory reactivity data in Suzuki-Miyaura reactions involving this compound be resolved?

Answer:

Contradictions in reactivity (e.g., low yields or side reactions) often arise from solvent polarity, catalyst choice, or competing protodeboronation. Systematic optimization should include:

- Solvent Screening: Compare DME, THF, and aqueous mixtures to balance solubility and reaction efficiency.

- Catalyst-Ligand Systems: Test Pd(PPh₃)₄ vs. SPhos/XPhos ligands to mitigate steric hindrance from the sulfonyl-piperidine group .

- pH Monitoring: Use buffered conditions (e.g., sodium acetate, pH 4.6) to stabilize the boronate ester during coupling .

Contradictory data should be analyzed via LC-MS to identify byproducts, such as desulfonylated intermediates or oxidized boron species .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Answer:

- HPLC-PDA: Employ a methanol/buffer mobile phase (65:35, pH 4.6) to assess purity, leveraging the sulfonyl group’s UV absorbance at 210–260 nm .

- ¹H/¹⁹F NMR: Confirm the difluoro-piperidine moiety (δ ~4.5–5.5 ppm for CF₂) and boronate ester integrity (δ ~1.3 ppm for tetramethyl groups) .

- Mass Spectrometry: Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺) and detect trace impurities .

Advanced Question: How does the sulfonyl-piperidine moiety influence biological activity in target engagement studies?

Answer:

The sulfonyl group enhances binding to serine hydrolases or proteases via polar interactions, while the difluoro-piperidine moiety modulates lipophilicity and metabolic stability. Methodologically:

- Enzyme Assays: Perform kinetic studies (IC₅₀/Ki) in pH 7.4 buffer to evaluate inhibition potency .

- Metabolic Stability: Use liver microsomes to assess oxidative defluorination or sulfone reduction, common metabolic pathways for similar compounds .

- Structural Modeling: Conduct docking simulations to predict interactions with ATP-binding pockets or allosteric sites, guided by crystallographic data of related sulfonamide derivatives .

Basic Question: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as boronate esters and sulfonamides may cause irritation .

- Ventilation: Use a fume hood during synthesis to mitigate inhalation risks from volatile byproducts (e.g., acetic acid during HPLC buffer preparation) .

- Waste Disposal: Neutralize acidic/basic residues before disposal, following institutional guidelines for boron-containing waste .

Advanced Question: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- QSAR Modeling: Correlate substituent effects (e.g., piperidine fluorination, sulfonyl substituents) with logP, solubility, and permeability using software like Schrodinger Suite .

- Metabolism Prediction: Apply ADMET predictors (e.g., StarDrop) to identify metabolic soft spots, such as the dioxaborolane ring’s susceptibility to hydrolysis .

- Free Energy Perturbation (FEP): Simulate binding affinity changes upon modifying the difluoro-piperidine group to prioritize synthetic targets .

Basic Question: What is the role of this compound in membrane separation technologies?

Answer:

The boronate ester’s Lewis acidity enables selective binding to diols or polysaccharides, making the compound useful in designing affinity membranes for sugar separation. Methodologically:

- Membrane Fabrication: Incorporate the compound into polymer matrices (e.g., cellulose acetate) and test glucose binding capacity via UV-Vis .

- Fluorescence Tagging: Conjugate with BODIPY dyes (e.g., 4,4-difluoro-8-phenyl-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene) to track membrane interactions .

Advanced Question: How can contradictory solubility data in aqueous vs. organic solvents be resolved?

Answer:

Contradictions arise from the compound’s amphiphilic nature (hydrophobic dioxaborolane vs. polar sulfonyl group). Address this via:

- Co-Solvent Systems: Test DMSO/water or ethanol/water mixtures to enhance solubility for biological assays .

- Micellar Encapsulation: Use surfactants (e.g., Tween-80) to stabilize the compound in aqueous buffers .

- pH Adjustment: Protonate the piperidine nitrogen (pKa ~8–10) in acidic media to improve water solubility .

Basic Question: What are the key stability considerations for long-term storage?

Answer:

- Temperature: Store at –20°C under inert gas (N₂/Ar) to prevent boronate ester hydrolysis or sulfonamide oxidation .

- Light Sensitivity: Protect from UV exposure using amber vials, as difluoro-piperidine derivatives may undergo photodegradation .

- Moisture Control: Use desiccants (e.g., silica gel) to mitigate hydrolysis of the dioxaborolane ring .

Advanced Question: How can this compound be integrated into continuous flow synthesis platforms?

Answer:

- Reactor Design: Use microfluidic reactors with Pd-coated channels to facilitate Suzuki-Miyaura coupling at reduced catalyst loadings .

- In-Line Analytics: Implement PAT tools (e.g., FTIR or Raman probes) to monitor intermediate formation and adjust residence time dynamically .

- Workflow Integration: Couple with scavenger columns to remove excess boronate esters and sulfonic acid byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.